molecular formula C21H18N2O4S B2732770 (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid CAS No. 205528-32-1; 205528-33-2

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid

Cat. No.: B2732770
CAS No.: 205528-32-1; 205528-33-2
M. Wt: 394.45
InChI Key: UQOCFGGQWRICIR-ZDUSSCGKSA-N
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Description

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, a thiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis. The thiazole ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the thiazole derivative with the Fmoc-protected amino acid under specific reaction conditions, such as the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amine.

    Substitution: The thiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Piperidine or other secondary amines are commonly used to remove the Fmoc group.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can yield the free amine derivative.

Scientific Research Applications

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino acid during synthesis, allowing for selective reactions at other sites. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and lozenges.

    Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.

Uniqueness

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid is unique due to its combination of a fluorenylmethoxycarbonyl group, a thiazole ring, and a propanoic acid moiety. This unique structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

CAS No.

205528-32-1; 205528-33-2

Molecular Formula

C21H18N2O4S

Molecular Weight

394.45

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid

InChI

InChI=1S/C21H18N2O4S/c1-13(20(24)25)23(19-11-28-12-22-19)21(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11-13,18H,10H2,1H3,(H,24,25)/t13-/m0/s1

InChI Key

UQOCFGGQWRICIR-ZDUSSCGKSA-N

SMILES

CC(C(=O)O)N(C1=CSC=N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

solubility

not available

Origin of Product

United States

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